molecular formula C16H16F4N2O3 B15170912 8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid CAS No. 918490-23-0

8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid

Katalognummer: B15170912
CAS-Nummer: 918490-23-0
Molekulargewicht: 360.30 g/mol
InChI-Schlüssel: HIRJPQZSAAXQMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that combines a fluorinated isoquinoline structure with a piperidine moiety and trifluoroacetic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated isoquinoline derivative reacts with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or piperidine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline or piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The fluorinated isoquinoline structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Fluoro-6-piperidin-4-yloxyisoquinoline: Similar structure but with a different substitution pattern on the piperidine ring.

    6-Fluoro-8-piperidin-3-yloxyisoquinoline: Fluorine and piperidine moieties are positioned differently.

    8-Fluoro-6-piperidin-3-yloxyquinoline: Lacks the isoquinoline structure, having a quinoline instead.

Uniqueness

8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid is unique due to its specific combination of fluorinated isoquinoline and piperidine moieties, which may confer distinct pharmacological properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

918490-23-0

Molekularformel

C16H16F4N2O3

Molekulargewicht

360.30 g/mol

IUPAC-Name

8-fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H15FN2O.C2HF3O2/c15-14-7-12(18-11-2-1-4-16-8-11)6-10-3-5-17-9-13(10)14;3-2(4,5)1(6)7/h3,5-7,9,11,16H,1-2,4,8H2;(H,6,7)

InChI-Schlüssel

HIRJPQZSAAXQMS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)OC2=CC(=C3C=NC=CC3=C2)F.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.